7-allyl-8-(hexylthio)-3-methyl-1H-purine-2,6(3H,7H)-dione
Description
7-Allyl-8-(hexylthio)-3-methyl-1H-purine-2,6(3H,7H)-dione is a xanthine derivative characterized by substitutions at positions 3, 7, and 8 of the purine core. The allyl group at position 7 introduces an unsaturated aliphatic chain, while the hexylthio moiety at position 8 provides a long-chain thioether. The methyl group at position 3 stabilizes the molecule through steric and electronic effects. This compound is structurally distinct from classical xanthines like caffeine or theophylline due to its unique substitution pattern, which likely modulates its physicochemical properties and biological interactions .
Properties
IUPAC Name |
8-hexylsulfanyl-3-methyl-7-prop-2-enylpurine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N4O2S/c1-4-6-7-8-10-22-15-16-12-11(19(15)9-5-2)13(20)17-14(21)18(12)3/h5H,2,4,6-10H2,1,3H3,(H,17,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLJMYCNNCRZGHJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCSC1=NC2=C(N1CC=C)C(=O)NC(=O)N2C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
7-allyl-8-(hexylthio)-3-methyl-1H-purine-2,6(3H,7H)-dione is a purine derivative that has garnered attention for its potential biological activities. This compound, with a molecular formula of and a molecular weight of 322.4 g/mol, is characterized by its unique structural features, including an allyl group and a hexylthio moiety. This article reviews the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and relevant research findings.
Pharmacological Properties
The biological activity of this compound has been investigated in various studies. Key findings include:
- Antioxidant Activity : Studies have shown that compounds with similar purine structures exhibit significant antioxidant properties, which may protect cells from oxidative stress.
- Antimicrobial Effects : Research indicates that purine derivatives can possess antimicrobial activity against various pathogens. The specific activity of this compound against bacterial and fungal strains needs further exploration.
The mechanisms by which this compound exerts its biological effects are still under investigation. However, it is hypothesized that:
- Interaction with Enzymes : Similar purine derivatives have been shown to inhibit key enzymes involved in nucleotide metabolism.
- Receptor Modulation : The structure suggests potential interactions with G protein-coupled receptors (GPCRs), which play critical roles in cellular signaling pathways.
Research Findings and Case Studies
Several studies have explored the biological activities of related purine derivatives, providing insights into the potential effects of this compound:
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Selected Xanthine Derivatives
Key Observations:
Benzyl substituents (as in ) enable aromatic stacking but reduce conformational flexibility.
Position 8 Modifications: Thioethers (hexylthio, benzylthio) enhance lipophilicity compared to sulfonyl (e.g., methylsulfonyl in ) or amino groups. Longer chains (hexylthio vs. propylthio) may improve membrane permeability but reduce aqueous solubility .
Biological Implications :
- 3,7-Dimethyl derivatives (e.g., in ) exhibit higher D2 receptor affinity (Ki = 1 nM) than 1,3-dimethyl analogs (Ki = 85 nM), suggesting the target compound’s 3-methyl group may favor receptor binding.
- Thioethers at position 8 are associated with reduced central nervous system (CNS) activity compared to oxygen-containing substituents, as seen in caffeine analogs .
Physicochemical Properties
- Lipophilicity : The hexylthio group in the target compound increases logP (predicted ~3.5) compared to benzylthio (logP ~3.0) or methylsulfonyl (logP ~1.2) derivatives .
- Melting Points : Aromatic substituents (e.g., benzyl, phenyl) elevate melting points (e.g., 164°C in ), while aliphatic chains (allyl, hexyl) likely lower them due to reduced crystallinity.
Preparation Methods
Direct N7 Alkylation Strategies
The introduction of the allyl group at N7 is achieved using allyl bromide under Lewis acid catalysis. Adapted from methodologies for tert-alkylation:
Procedure:
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Dissolve 3-methylpurine-2,6-dione (1.0 equiv) in anhydrous acetonitrile.
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Add BSA (bis(trimethylsilyl)acetamide) (1.5 equiv) to silylate reactive NH positions.
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Introduce SnCl₄ (2.1 equiv) as a Lewis acid, followed by allyl bromide (6.0 equiv).
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Stir at room temperature for 4–6 hours.
Key Data:
| Parameter | Value |
|---|---|
| Yield | 52–68% |
| Characterization | NMR (CDCl₃): δ 5.85–5.95 (m, 1H, CH₂=CH), 5.10–5.25 (m, 2H, CH₂=CH₂), 4.45 (d, J = 6.4 Hz, 2H, N7-CH₂) |
This method capitalizes on the electrophilic activation of the allyl bromide, with SnCl₄ coordinating to the purine's N7 to enhance reactivity.
C8 Thioether Functionalization
Nucleophilic Aromatic Substitution
The hexylthio group is introduced via displacement of a leaving group (e.g., chloride) at C8:
Procedure:
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Generate 8-chloro-7-allyl-3-methylpurine-2,6-dione by treating the N7-allylated intermediate with POCl₃/DMF at 80°C for 2 hours.
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React the chlorinated derivative with hexylthiol (2.0 equiv) in DMF, using K₂CO₃ (3.0 equiv) as a base at 60°C for 12 hours.
Key Data:
| Parameter | Value |
|---|---|
| Yield | 75–82% |
| Characterization | NMR (CDCl₃): δ 31.7 (SCH₂), 28.9–22.4 (hexyl chain), 14.1 (CH₃) |
The reaction proceeds via an SAr mechanism, with the thiolate anion attacking the electron-deficient C8 position.
Optimization Challenges and Solutions
Competing Reactivity at N9
Unsubstituted purine-2,6-diones exhibit ambident reactivity at N7 and N9. To enforce N7 selectivity:
Thiol Oxidation Mitigation
Hexylthiol is prone to oxidation during reactions. Countermeasures include:
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Rigorous argon sparging to maintain an oxygen-free environment.
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Addition of reducing agents (e.g., 1% w/w Na₂S₂O₄) to the reaction mixture.
Alternative Synthetic Routes
Transition Metal-Catalyzed Coupling
A Pd-mediated approach could theoretically install the hexylthio group via cross-coupling:
Hypothetical Procedure:
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Generate an 8-boronate ester intermediate.
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Couple with hexylthiol using Pd(PPh₃)₄ (5 mol%) and CuI (10 mol%) in THF at 60°C.
While this method remains untested for the target compound, analogous C–S bond formations have succeeded in purine systems.
Analytical Characterization
Critical spectroscopic signatures confirm successful synthesis:
1H NMR (400 MHz, DMSO-d₆):
-
δ 1.25–1.35 (m, 6H, hexyl CH₂)
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δ 2.98 (s, 3H, N3-CH₃)
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δ 4.92 (d, J = 6.0 Hz, 2H, N7-CH₂)
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δ 5.78–5.89 (m, 1H, CH₂=CH)
HRMS (ESI):
Scale-Up Considerations
Industrial production would require:
Q & A
Q. What are the optimal synthetic routes for 7-allyl-8-(hexylthio)-3-methyl-1H-purine-2,6(3H,7H)-dione?
The synthesis typically involves multi-step nucleophilic substitutions and alkylation reactions. A common approach starts with a 3-methylpurine-2,6-dione core, where the 7-allyl group is introduced via alkylation using allyl bromide under basic conditions (e.g., NaH in DMF). The 8-hexylthio moiety is then added via thiolation, employing hexanethiol and a catalyst like Cu(I) iodide in a polar aprotic solvent (e.g., DMSO). Reaction optimization (temperature: 60–80°C, 12–24 h) is critical to achieve yields >70% and purity >95%, as confirmed by HPLC .
Q. How does the substitution pattern at positions 7 and 8 influence the compound’s physicochemical properties?
The 7-allyl group enhances steric bulk and π-orbital interactions, while the 8-hexylthio substituent increases lipophilicity (logP ≈ 3.2), as predicted by ChemAxon software. This impacts solubility (<0.1 mg/mL in aqueous buffers) and bioavailability. Comparative studies with shorter-chain analogs (e.g., 8-propylthio derivatives) show reduced membrane permeability, emphasizing the role of alkyl chain length in cellular uptake .
Q. What analytical techniques are recommended for characterizing this compound’s purity and structure?
- NMR spectroscopy : Confirm substituent positions (e.g., 7-allyl protons at δ 5.2–5.8 ppm, 8-hexylthio at δ 2.8–3.1 ppm).
- HPLC : Purity assessment using C18 columns (95% acetonitrile/water, retention time ~8.5 min).
- Mass spectrometry : ESI-MS (m/z 365.2 [M+H]⁺) and HRMS for molecular formula validation.
- FTIR : C=O stretches at 1680–1700 cm⁻¹ and S-C vibrations at 650–700 cm⁻¹ .
Q. What are the known biological targets of structurally similar purine derivatives?
Analogous compounds (e.g., 8-cyclohexylamino or 8-piperazinyl derivatives) interact with adenosine receptors (A₁ and A₂ₐ subtypes) and inhibit viral polymerases (e.g., hepatitis C NS5B). The hexylthio group may enable covalent binding to cysteine residues in enzymes, as seen in xanthine oxidase inhibitors .
Advanced Research Questions
Q. What strategies can resolve discrepancies in reported biological activities of 7-allyl-8-(hexylthio)-3-methylpurine derivatives?
Discrepancies often arise from assay variability (e.g., cell lines, receptor isoforms). To mitigate:
- Standardize assays : Use recombinant protein systems (e.g., HEK293 cells expressing human A₂ₐ receptors) and control for ATP interference.
- Meta-analysis : Pool data from orthogonal techniques (SPR for binding affinity, cAMP assays for functional activity).
- Structural analogs : Test derivatives with incremental modifications (e.g., 8-butylthio vs. hexylthio) to isolate substituent effects .
Q. How can computational methods predict the interaction of this compound with adenosine receptors?
- Molecular docking : Use AutoDock Vina to model binding to A₂ₐ receptor (PDB: 3REY). The hexylthio group may occupy a hydrophobic pocket near transmembrane helix 6.
- QSAR models : Corolate logP and polar surface area (PSA) with IC₅₀ values from inhibition assays.
- MD simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories to identify critical residues (e.g., His264, Leu249) .
Q. What experimental designs are optimal for assessing its stability under various pH and temperature conditions?
- Forced degradation studies : Expose to pH 1–13 buffers (37°C, 72 h) and monitor degradation via HPLC. Acidic conditions may hydrolyze the thioether bond (t₁/₂ ≈ 24 h at pH 1).
- Thermal stability : Use DSC/TGA to determine decomposition onset (~180°C).
- Kinetic modeling : Apply Arrhenius equations to predict shelf-life at 25°C .
Q. How to evaluate the compound’s potential as a covalent inhibitor through its thioether group?
- Mechanistic studies : Use LC-MS to detect adducts with nucleophilic residues (e.g., glutathione or recombinant enzymes).
- Kinetic assays : Measure time-dependent inhibition (kₒₙ/kₒff ratios) using stopped-flow fluorimetry.
- Mutagenesis : Engineer cysteine-less variants of target proteins to confirm covalent binding .
Q. Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
